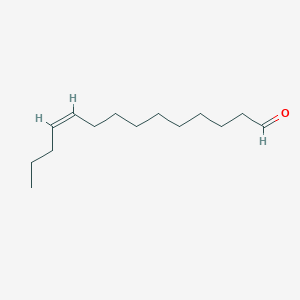
(Z)-tetradec-10-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-tétradéc-10-énal est un composé organique appartenant à la classe des aldéhydes. Il se caractérise par une longue chaîne carbonée avec une double liaison en position 10 et un groupe aldéhyde sur le carbone terminal. Ce composé est connu pour son odeur distinctive et se retrouve souvent dans diverses sources naturelles, y compris les huiles essentielles et les phéromones.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (Z)-tétradéc-10-énal implique généralement l'utilisation d'alcènes et d'aldéhydes comme matières premières. Une méthode courante est la réaction de Wittig, où un ylure de phosphonium réagit avec un aldéhyde pour former l'alcène souhaité. Les conditions réactionnelles incluent souvent l'utilisation d'une base forte telle que l'hydrure de sodium ou le tert-butylate de potassium dans un solvant aprotique comme le tétrahydrofurane.
Méthodes de production industrielle
La production industrielle de (Z)-tétradéc-10-énal peut impliquer l'hydroformylation d'alcènes, suivie d'une hydrogénation sélective. Ce processus nécessite l'utilisation de catalyseurs tels que des complexes de rhodium ou de cobalt pour obtenir des rendements et une sélectivité élevés. La réaction est généralement réalisée sous haute pression et à haute température pour faciliter la formation de l'aldéhyde.
Analyse Des Réactions Chimiques
Types de réactions
(Z)-tétradéc-10-énal subit diverses réactions chimiques, notamment:
Oxydation : Le groupe aldéhyde peut être oxydé pour former un acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : L'aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : La double liaison dans le (Z)-tétradéc-10-énal peut subir des réactions d'addition électrophile, telles que l'halogénation ou l'hydrohalogénation.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en solution aqueuse en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans l'éther.
Substitution : Halogènes comme le brome ou le chlore en présence d'un catalyseur tel que le chlorure de fer(III).
Principaux produits formés
Oxydation : Acide tétradéc-10-énoïque.
Réduction : Tétradéc-10-én-1-ol.
Substitution : Dérivés halogénés du tétradéc-10-énal.
Applications de la recherche scientifique
(Z)-tétradéc-10-énal a un large éventail d'applications dans la recherche scientifique:
Chimie : Utilisé comme brique dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son rôle dans la signalisation des phéromones chez les insectes et autres organismes.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses effets antimicrobiens et anti-inflammatoires.
Industrie : Utilisé dans l'industrie des parfums et des arômes en raison de son odeur distinctive.
Mécanisme d'action
Le mécanisme d'action du (Z)-tétradéc-10-énal implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut se lier aux récepteurs olfactifs, déclenchant une cascade de signalisation qui se traduit par la perception de son odeur. De plus, son groupe aldéhyde peut réagir avec les nucléophiles, conduisant à divers effets biochimiques.
Applications De Recherche Scientifique
(Z)-tetradec-10-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its distinctive odor.
Mécanisme D'action
The mechanism of action of (Z)-tetradec-10-enal involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in the perception of its odor. Additionally, its aldehyde group can react with nucleophiles, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(E)-tétradéc-10-énal : Un isomère avec la double liaison en configuration trans.
Tétradécanal : Un aldéhyde saturé sans la double liaison.
(Z)-dodéc-9-énal : Un aldéhyde à chaîne plus courte avec une structure similaire.
Unicité
(Z)-tétradéc-10-énal est unique en raison de sa position et de sa configuration spécifiques de la double liaison, qui contribuent à ses propriétés chimiques et biologiques distinctives. Sa capacité à participer à une variété de réactions chimiques et ses applications dans différents domaines en font un composé précieux pour la recherche et l'utilisation industrielle.
Propriétés
Formule moléculaire |
C14H26O |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
(Z)-tetradec-10-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3/b5-4- |
Clé InChI |
BSJLVCZFMFSRDY-PLNGDYQASA-N |
SMILES isomérique |
CCC/C=C\CCCCCCCCC=O |
SMILES canonique |
CCCC=CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


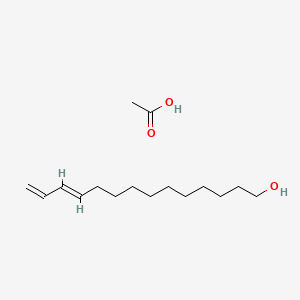
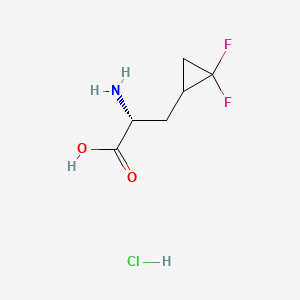
![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)
![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)
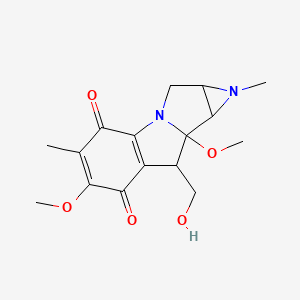
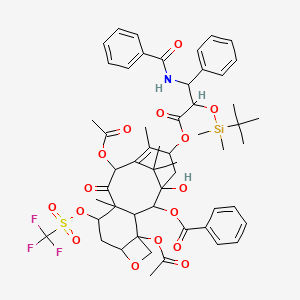
![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
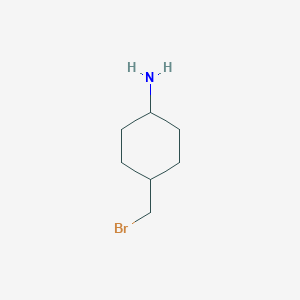
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)
